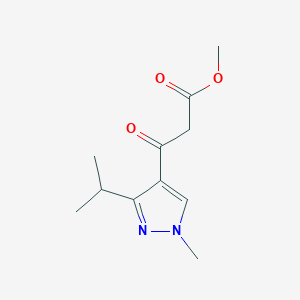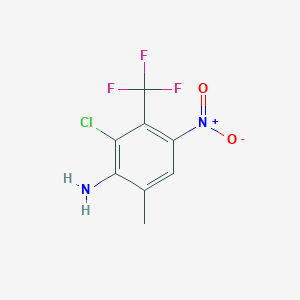
Risedronic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of risedronic acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method yields risedronic acid in a relatively pure form . Another approach involves using phosphorus trichloride and phosphorous acid in the presence of an ionic liquid additive, which can improve the yield and purity of the product .
Industrial Production Methods
Industrial production of risedronic acid often employs similar synthetic routes but on a larger scale. The use of methanesulfonic acid as a solvent is preferred due to its effectiveness in producing high yields of the compound . Additionally, green chemistry approaches, such as using microwave irradiation, have been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Risedronic acid undergoes various chemical reactions, including:
Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like phosphorus trichloride and phosphorous acid are commonly used in the synthesis and modification of risedronic acid.
Major Products Formed
The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Risedronic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: The compound is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Industry: The compound is used in the development of controlled delivery systems for anti-osteoporosis drugs.
Mécanisme D'action
Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.
Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.
Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.
Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.
Uniqueness
Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .
Propriétés
Formule moléculaire |
C7H13NO8P2 |
|---|---|
Poids moléculaire |
301.13 g/mol |
Nom IUPAC |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |
Clé InChI |
SASLGGGHGGSNGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)

![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)



![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)

